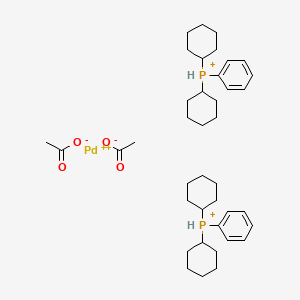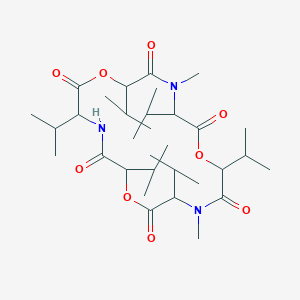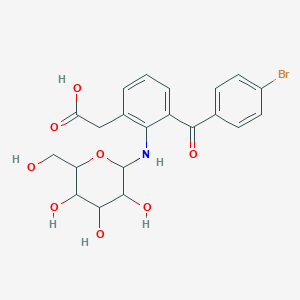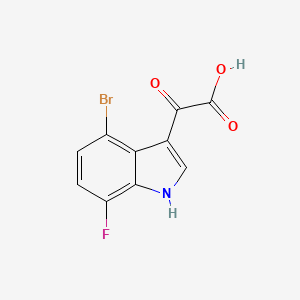![molecular formula C13H11N4O4S- B12289132 [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)
[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate: is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-b]pyridine core.
Amination: Introduction of the amino group at the 2-position of the imidazo[4,5-b]pyridine ring.
Phenylation: Attachment of the phenyl group to the 6-position of the imidazo[4,5-b]pyridine ring.
Sulfation: Conversion of the phenyl group to its sulfate derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases .
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenol]: A similar compound with a hydroxyl group instead of a sulfate group.
[2-Amino-1-methylimidazo[4,5-b]pyridine]: A simpler compound lacking the phenyl group.
[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)benzoic acid]: A compound with a carboxylic acid group instead of a sulfate group.
Uniqueness
The uniqueness of [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate lies in its sulfate group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility and reactivity, making it suitable for various applications .
Properties
Molecular Formula |
C13H11N4O4S- |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
[4-(2-amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate |
InChI |
InChI=1S/C13H12N4O4S/c1-17-11-6-9(7-15-12(11)16-13(17)14)8-2-4-10(5-3-8)21-22(18,19)20/h2-7H,1H3,(H2,14,15,16)(H,18,19,20)/p-1 |
InChI Key |
SSEWDBILXMYUPG-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OS(=O)(=O)[O-])N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)



![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
![5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt](/img/structure/B12289127.png)


